Product packaging for n,n-Bis(2-furylmethyl)amine(Cat. No.:CAS No. 18240-50-1)

n,n-Bis(2-furylmethyl)amine

Cat. No.: B102952
CAS No.: 18240-50-1
M. Wt: 177.2 g/mol
InChI Key: LGTHRBXRBOVOKE-UHFFFAOYSA-N
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Description

Overview of Furan-Containing Amine Architectures in Organic Chemistry Research

Furan-containing amine architectures are a pivotal class of organic compounds, valued for their versatile chemical properties and broad applications. scbt.com The furan (B31954) ring, an electron-rich aromatic heterocycle, and the amine group, a versatile functional group, together create molecules with unique reactivity. scbt.com These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. scbt.commdpi.com The first furan derivative was described in 1780, and since then, the development of synthetic methods for furan derivatives has enabled extensive exploration of their chemical utility. Amines derived from furfural (B47365), known as furfurylamines, are particularly important in industry and for creating synthetic resins, polymers, and agrochemicals. researchgate.net The presence of both the furan and amine functionalities allows for a wide range of chemical transformations, making these compounds valuable building blocks in organic synthesis.

Historical Context and Evolution of Research on N,N-Bis(2-furylmethyl)amine

The synthesis of this compound is often achieved through the reductive amination of furfural, a biomass-derived aldehyde. rsc.orgsandermanpub.net This process typically involves the reaction of furfural with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. rsc.org Early research focused on developing efficient catalytic systems for this transformation. Over time, research has evolved to explore the diverse applications of this compound and its derivatives. These compounds have been investigated for their ability to form stable complexes with various metal ions, leading to applications in coordination chemistry. nih.gov Furthermore, their use as ligands in catalysis has been a significant area of study, with applications in cross-coupling reactions and other important organic transformations. researchgate.netacs.orgacs.org

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research on this compound is focused on expanding its applications in materials science and catalysis. smolecule.com One of the key frontiers is its use as a monomer for the synthesis of novel bio-based polymers. mdpi.com The furan rings in the molecule can undergo polymerization, leading to materials with unique thermal and mechanical properties. mdpi.com

However, challenges remain in the selective functionalization of the furan rings without affecting the amine group, and vice versa. The development of orthogonal protection strategies is an ongoing area of research. Another challenge lies in controlling the polymerization process to achieve polymers with desired molecular weights and properties. Furthermore, while the coordination chemistry of this compound is being explored, a deeper understanding of the electronic and steric effects of the furan moieties on the properties of the resulting metal complexes is needed to design more efficient catalysts and functional materials. nih.goviucr.org

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C10H11NO2 lookchem.comscbt.comnih.gov
Molecular Weight 177.20 g/mol lookchem.comscbt.comnih.gov
CAS Number 18240-50-1 lookchem.comnih.govbldpharm.com
Boiling Point 248.7°C at 760 mmHg lookchem.com
Density 1.126 g/cm³ lookchem.com
Refractive Index 1.5168 lookchem.com
Flash Point 104.2°C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B102952 n,n-Bis(2-furylmethyl)amine CAS No. 18240-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTHRBXRBOVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339602
Record name n,n-bis(2-furylmethyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-50-1
Record name N-(2-Furanylmethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n,n-bis(2-furylmethyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Bis 2 Furylmethyl Amine and Its Chemical Scaffolds

Conventional Synthetic Routes to N,N-Bis(2-furylmethyl)amine

Historically, the synthesis of this compound has been approached through several conventional methods. One common strategy involves the reaction between furfural (B47365) and furfurylamine (B118560). rsc.org This process typically begins with the condensation of the two reactants to form the corresponding imine, N-furfurylidenefurfurylamine, which is subsequently reduced to the target secondary amine. rsc.org

Another established route is the self-condensation of furfurylamine under acidic conditions. For instance, the treatment of furfurylamine with hydrochloric acid can yield difurfurylamine. doi.org Additionally, this compound can be formed as a by-product during the production of furfurylamine from the reaction of furfural with ammonia (B1221849), particularly when using certain catalysts or reaction conditions that favor the formation of secondary amines. google.comcsic.es A patented process describes the liquid-phase catalytic hydrogenation of a mixture of furfural and a primary amine in the presence of ammonia to produce furfurylamine and/or its derivatives, where secondary amines like difurfurylamine can be generated. google.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing this compound and its derivatives. These strategies often employ advanced catalytic systems to improve yields and selectivity.

Reductive amination is a highly effective and widely used method for forming C-N bonds and represents a primary strategy for synthesizing this compound. taylorfrancis.com This approach typically involves the reaction of furfural with an amine source, followed by reduction. To synthesize the parent compound, furfural is reacted with furfurylamine to form an intermediate imine, which is then hydrogenated. rsc.org

The efficiency of this process is heavily dependent on the catalyst used for the hydrogenation step. A variety of heterogeneous catalysts have been developed to promote this transformation with high selectivity. taylorfrancis.comrsc.org For example, a Rh/Al2O3 catalyst has been shown to achieve a furfurylamine selectivity of approximately 92% from furfural and ammonia, demonstrating the effectiveness of noble metal catalysts in this reaction class. rsc.org Other research has explored catalysts like Ni/CaCO3 in supercritical carbon dioxide researchgate.net and Ru/BN systems rsc.org for the reductive amination of furfural. The development of these catalytic systems is crucial for creating efficient pathways from biomass-derived aldehydes to valuable amines. taylorfrancis.com

Catalyst SystemSubstratesSolvent/MediumTemperature (°C)Time (h)Product Yield/SelectivityReference
Rh/Al₂O₃Furfural, Aqueous AmmoniaWater802~92% (Furfurylamine) rsc.org
Ni/CaCO₃Furfural, AmmoniaSupercritical CO₂, Water/Zn80-91% (Furfurylamine) researchgate.net
Ru/BNFurfural, FurfurylamineMethanol30298% (N-furfurylidenefurfurylamine) rsc.org
Ni on DiatomiteFurfural, Ammonia, ButylamineEthanol115-120->90% (Furfurylamine) csic.es

The synthesis of amines through the nucleophilic substitution of alkyl halides is a fundamental transformation in organic chemistry. libretexts.org In this context, this compound could be synthesized by reacting furfurylamine with a furfuryl halide, such as furfuryl chloride or bromide. The lone pair of electrons on the nitrogen atom of furfurylamine acts as a nucleophile, displacing the halide from the furfuryl precursor.

A significant challenge with this method is controlling the extent of alkylation. libretexts.org After the initial reaction forms the desired secondary amine, the product itself remains nucleophilic. This secondary amine can react with another molecule of the furfuryl halide to produce a tertiary amine, and this can proceed further to form a quaternary ammonium (B1175870) salt. libretexts.org This lack of selectivity can lead to a mixture of products, reducing the yield of the target compound and complicating purification. Therefore, careful control of stoichiometry and reaction conditions is essential to favor the formation of the secondary amine.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. acs.orgresearchgate.net While a direct MCR for the synthesis of this compound is not prominently documented, its derivatives are key components in such reactions.

A notable example is the Petasis reaction, which uses amines, aldehydes (or their precursors), and boronic acids to generate functionalized amines. semanticscholar.org Research has demonstrated the use of N-allyl-N-(2-furylmethyl)amine as the amine component in a three-component Petasis reaction. semanticscholar.orgnih.govacs.org In this sequence, N-allyl-N-(2-furylmethyl)amine reacts with an α-hydroxy aldehyde equivalent and various boronic acids to produce complex, polycyclic small molecules with high scaffold diversity. semanticscholar.orgnih.gov This highlights the utility of the this compound scaffold in advanced synthetic strategies that aim to construct novel molecular architectures efficiently.

Reaction TypeAmine ComponentAldehyde ComponentBoronic Acid ComponentProduct YieldReference
Petasis ReactionN-allyl-N-(2-furylmethyl)amine5-allyl-2,2-dimethyl-1,3-dioxolan-4-olfuran-3-boronic acid80% semanticscholar.org
Petasis ReactionN-allyl-N-(2-furylmethyl)amine5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol2-thienylboronic acid70% semanticscholar.org
Petasis ReactionN-allyl-N-(2-furylmethyl)amine5-allyl-2,2-dimethyl-1,3-dioxolan-4-olphenylboronic acid43% semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the design of synthetic routes. For a biomass-derived molecule like this compound, these principles are particularly relevant.

A major focus of green synthesis is the reduction or elimination of volatile organic solvents. rsc.orgcem.com Research into the synthesis of furanic amines has explored several environmentally benign approaches. One significant development is the use of water as a reaction medium. The reductive amination of furfural to furfurylamine has been successfully demonstrated using an aqueous solution of ammonia, presenting an environmentally friendly alternative to organic solvents. rsc.org

Further innovation includes the use of supercritical carbon dioxide as a reaction medium, which, combined with water as a hydrogen donor, provides an effective system for the reductive amination of furan (B31954) aldehydes. researchgate.net Other advanced green strategies include chemoenzymatic conversions in deep eutectic solvent–water systems, which can transform raw biomass into furfural and subsequently into furfurylamine with high efficiency. frontiersin.org The evaluation of "green metrics" like the environmental factor (E factor) for syntheses involving difurfurylamine highlights a growing commitment to quantifying and improving the sustainability of these chemical processes. doi.org Solvent-free approaches, sometimes utilizing microwave irradiation or ball milling, are also emerging as powerful techniques to create more sustainable synthetic protocols. rsc.orgcem.comunistra.fr

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a significant enabling technology in chemical synthesis, offering substantial improvements over conventional heating methods. nih.govorganic-chemistry.org The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity profiles. ekb.eg These advantages are attributed to the efficient and direct heating of the reaction mixture, which often results in different outcomes compared to traditional oil-bath heating. researchgate.net For the synthesis of this compound and its related scaffolds, microwave-assisted methods provide a powerful tool for accelerating key bond-forming reactions, particularly in the context of reductive amination and related condensations. mdpi.comnih.gov

Research into the synthesis of furan-containing amines has demonstrated the clear advantages of microwave irradiation. researchgate.net For instance, in the reductive amination of furfural, a key precursor for the furan moiety, microwave heating has been shown to be significantly more efficient than conventional methods. A study comparing the amination of furfural using ammonium formate (B1220265) as the ammonia source under both microwave and oil-bath conditions highlights the kinetic benefits of microwave assistance. researchgate.net While conventional heating at 180 °C required 60 minutes to achieve an 83% conversion of furfural, microwave irradiation at the same temperature led to complete conversion in just 3 minutes. researchgate.net This acceleration is particularly pronounced for the C-N bond formation steps, underscoring the efficiency of microwave heating for this specific transformation. researchgate.net

The data below illustrates the marked difference in reaction outcomes between the two heating methods for the amination of furfural, which can lead to the formation of secondary and tertiary amines.

\Note: The study focused on the formation of N-furfurylformamide (1) and a tertiary amine (3), demonstrating the feasibility of forming multiple C-N bonds under these conditions.*

Furthermore, the synthesis of related N,N-bis-substituted amine scaffolds benefits significantly from microwave assistance. The Kabachnik-Fields reaction, a type of phospha-Mannich reaction used to form α-aminophosphine oxides, provides a strong analogy. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Researchers have developed catalyst-free, microwave-assisted methods for synthesizing N,N-bis(phosphinoylmethyl)amines. beilstein-journals.orgbeilstein-journals.org In a typical procedure, an (aminomethyl)phosphine oxide is reacted with paraformaldehyde and a secondary phosphine (B1218219) oxide. researchgate.net Under microwave irradiation at 100 °C, these reactions proceed to completion in as little as 40 to 60 minutes, affording the desired N,N-bis(phosphinoylmethyl)amines in excellent yields, typically between 92% and 97%. beilstein-journals.orgbeilstein-journals.org

The following table summarizes the conditions and high yields achieved in the microwave-assisted synthesis of these analogous scaffolds.

These findings collectively demonstrate that microwave-assisted protocols are highly effective for the rapid and high-yield synthesis of complex amines. The significant rate enhancements observed in the formation of C-N bonds, as seen in the amination of furfural, and the successful application of microwave heating to construct N,N-bis-substituted scaffolds, strongly support its utility for the efficient synthesis of this compound. researchgate.netbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of N,n Bis 2 Furylmethyl Amine

Amine Functional Group Reactivity

The lone pair of electrons on the nitrogen atom makes the amine group a primary center for nucleophilic and basic activity. This reactivity is central to alkylation, acylation, and condensation reactions, as well as its function as a ligand in coordination chemistry.

As a secondary amine, n,n-Bis(2-furylmethyl)amine readily undergoes alkylation with alkyl halides or other suitable electrophiles. The reaction proceeds via a standard SN2 nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon, displacing a leaving group. This process converts the secondary amine into a tertiary amine. However, a significant challenge in such reactions is the potential for overalkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkylating agent to form a quaternary ammonium (B1175870) salt nih.gov. The steric bulk of the two furfuryl groups may offer some degree of hindrance to the second alkylation, but careful control of stoichiometry and reaction conditions is generally required to achieve mono-alkylation selectively google.com.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically robust and high-yielding. For instance, the acylation of the related primary amine, 2-furylmethylamine, with phenoxyacetyl chloride is a key step in the synthesis of N-(2-furylmethyl)-2-phenoxyacetamide . By extension, this compound can be acylated to form the corresponding N,N-disubstituted amide. Unlike alkylation, over-reaction is not a concern as the resulting amide is significantly less nucleophilic than the starting amine, effectively shutting down further reactivity at the nitrogen center under typical conditions researchgate.net.

Table 1: Representative Alkylation and Acylation Reactions
Reaction TypeReagentProductNotes
AlkylationMethyl Iodide (CH₃I)N-methyl-N,N-bis(2-furylmethyl)amineForms a tertiary amine. Risk of overalkylation to a quaternary ammonium salt exists nih.gov.
AcylationAcetyl Chloride (CH₃COCl)N-acetyl-N,N-bis(2-furylmethyl)amineForms a stable tertiary amide. The reaction is generally clean and avoids over-reaction researchgate.net.
Reductive AlkylationAcetone, NaBH(OAc)₃N-isopropyl-N,N-bis(2-furylmethyl)amineA milder method for alkylation that often provides better control and avoids quaternary salt formation compared to alkyl halides soton.ac.uk.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are classically formed through the condensation of a primary amine with an aldehyde or a ketone nih.gov. This reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to yield the imine.

Crucially, this compound is a secondary amine and therefore cannot form a stable Schiff base through this pathway. After the initial nucleophilic addition to a carbonyl compound to form a hemiaminal (or carbinolamine), the nitrogen atom lacks the necessary second proton for the subsequent elimination of water to form a C=N double bond. Instead, if the carbonyl compound possesses an α-hydrogen, the reaction may proceed via an alternative dehydration pathway to yield an enamine. In the absence of an α-hydrogen, the reaction may simply stop at the less stable hemiaminal stage. The formation of Schiff bases is thus characteristic of primary amines, and the reactivity of this compound with carbonyls follows a different course google.com.

The nitrogen atom and the oxygen atoms of the furan (B31954) rings in this compound can act as donor atoms, allowing the molecule to function as a chelating ligand for various metal ions. It can potentially act as a tridentate N,O,O-donor. The formation of metal complexes with furan-containing Schiff bases and amides is well-documented, highlighting the affinity of this structural motif for metal centers nih.govnih.govacs.orgmdpi.com. For example, N,N′-bis[(2-furyl)methyl]oxalamide has been employed as a ligand in copper-catalyzed coupling reactions nih.govacs.org.

Ligand exchange dynamics refer to the rate and mechanism by which a ligand in a coordination complex is replaced by another. For a complex involving this compound, these dynamics would be influenced by several factors:

The nature of the metal ion: Lewis acidity, preferred coordination number, and geometry of the metal center are critical.

The solvent: Coordinating solvents can compete for binding sites on the metal.

Steric and electronic properties of the incoming ligand: The exchange will be favored if the incoming ligand forms a more stable complex.

The chelate effect, resulting from the multiple binding sites of the this compound ligand, would generally lead to the formation of thermodynamically stable complexes, potentially resulting in slower ligand exchange rates compared to monodentate ligands.

Furan Ring Transformations

The furan rings are electron-rich aromatic systems, making them susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction uc.pt. This reactivity is a cornerstone of furan chemistry and has been explored using derivatives of this compound. Specifically, intramolecular Diels-Alder reactions of N-acyl derivatives, such as N-allyl-N-(2-furylmethyl)amides, have been studied in detail researchgate.netresearchgate.net.

In these reactions, the furan ring acts as the diene, and a dienophile tethered to the amide nitrogen reacts with it to form a complex, bridged polycyclic system (an oxatricyclo adduct). Research has shown that these cycloadditions are influenced by both steric and electronic factors of the amide group researchgate.netresearchgate.net. The reaction demonstrates the inherent ability of the furan rings within the N,N-bis(2-furylmethyl) framework to participate in powerful C-C bond-forming cycloadditions, providing a route to densely functionalized molecular architectures acs.org.

Table 2: Intramolecular Diels-Alder Reactions of N-(2-furylmethyl) Amide Derivatives
SubstrateReaction TypeConditionsProductKey FindingReference
N-allyl-N-(2-furylmethyl)amidesIntramolecular Diels-AlderThermolysis (80-110 °C)exo-N-acyl-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-enesThe cycloaddition is controlled by the size and electronegativity of the amide appendage. researchgate.netresearchgate.net
N-alkenyl substituted 5-bromo-furanyl amideIntramolecular Diels-AlderThermolysis (80-110 °C)aza-7-oxabicyclo[2.2.1]heptane cycloadductA bromine substituent at the 5-position of the furan ring significantly enhances the rate and yield of the cycloaddition. researchgate.net
N-furfurylacrylamidesIntramolecular Diels-AlderThermolysisPrimary cycloadductsDemonstrates the utility of the intramolecular Diels-Alder reaction of furan (IMDAF) for constructing complex frameworks. acs.org

Ring-Opening and Rearrangement Pathways

The principal reactive pathway for this compound and related 2-furylcarbinol systems involves an acid-catalyzed cascade known as the Piancatelli rearrangement, or its nitrogen-involved variant, the aza-Piancatelli rearrangement. acs.orgwikipedia.orgthieme-connect.com This transformation is a powerful method for converting furan-based starting materials into highly functionalized cyclopentenone derivatives. acs.orgwikipedia.org

The generally accepted mechanism begins with the protonation of one of the furan rings by an acid catalyst, which facilitates the formation of a key oxocarbenium ion intermediate. acs.orgmdpi.com In the context of this compound, the central amine itself can act as a nucleophile. However, the classic aza-Piancatelli rearrangement typically involves an external amine nucleophile attacking a protonated 2-furylcarbinol. For intramolecular variants or related systems, the reaction proceeds via nucleophilic attack at the C5 position of the activated furan ring. acs.orgmdpi.com This attack leads to the formation of an aminal intermediate. acs.org

Subsequent to this initial addition, the furan ring undergoes cleavage of the C-O bond, a process driven by the release of ring strain and the formation of a stabilized pentadienyl cation. acs.orgnih.gov This open-chain intermediate is the cornerstone of the rearrangement. The final, and often stereochemically defining, step is a 4π-conrotatory electrocyclization of the pentadienyl cation. wikipedia.orgacs.org This electrocyclization proceeds through an oxyallyl cation to furnish the final trans-substituted aminocyclopentenone product, a stereochemical outcome that is consistently observed. acs.orgmdpi.com The entire cascade represents an elegant transformation from a five-membered aromatic heterocycle into a different five-membered carbocyclic ring system.

Elucidation of Reaction Mechanisms

To fully understand the intricacies of the aza-Piancatelli rearrangement and related reactions of this compound, researchers employ a suite of sophisticated analytical and computational techniques. These methods allow for the direct observation of transient species, the definitive determination of reaction pathways, and a quantitative analysis of the reaction's energetic landscape.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reactive intermediates is crucial for validating proposed mechanisms. For the aza-Piancatelli rearrangement, a combination of in-situ spectroscopic techniques has been instrumental.

Infrared (IR) Spectroscopy: Techniques like ReactIR allow for the real-time monitoring of concentrations of reactants, intermediates, and products by tracking their characteristic vibrational frequencies as the reaction progresses. researchgate.netubc.ca This provides a dynamic view of the reaction profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for studying furan conversion mechanisms. researchgate.netdtu.dk By acquiring NMR spectra at various time points during the reaction, it is possible to identify the signals of transient intermediates, such as the open-chain pentadienyl cation or its precursors, and to follow their formation and consumption. mdpi.combohrium.com For example, monitoring the reaction of furfural (B47365) derivatives with amines allows for the direct observation of key intermediates and helps clarify the reaction mechanism. mdpi.com

UV-Visible Spectroscopy: The formation of the conjugated pentadienyl cation intermediate results in a significant chromophore that can be detected by UV-Vis spectroscopy. Monitoring the change in absorbance at specific wavelengths provides kinetic data on the formation and consumption of this key species.

Mass Spectrometry (MS): When coupled with High-Performance Liquid Chromatography (HPLC-MS), mass spectrometry allows for the separation and identification of various species present in the reaction mixture at different times, confirming the mass of proposed intermediates and products. acs.orgubc.ca

These methods, often used in combination, provide a comprehensive picture of the species involved in the reaction cascade, confirming the presence of proposed intermediates and revealing any unexpected off-cycle species that may influence the reaction rate. acs.orgresearchgate.net

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is an unambiguous method for tracing the path of atoms through a chemical reaction, providing definitive evidence for or against a proposed mechanism. In the study of furan rearrangements, deuterium (B1214612) (²H or D) is commonly used.

For instance, in related furan rearrangements, deuterium labeling has been employed to:

Confirm Atom Transfer: By using deuterated solvents like D₂O, researchers can determine if solvent protons are incorporated into the product. researchgate.net In the Piancatelli rearrangement, D₂O labeling confirmed that water acts not only as a medium but also as a source of hydrogen, participating directly in the hydrogen transfer processes. researchgate.net

Distinguish Mechanistic Pathways: In the rearrangement of Dewar furans, selective deuterium labeling of methyl groups allowed researchers to distinguish between a mechanism involving a vinylcarbene intermediate and one proceeding via C-O bond cleavage. The observed distribution of deuterium in the products was only consistent with the C-O cleavage pathway.

Elucidate Stereochemistry: In palladium-catalyzed reactions of dihydrofurans, deuterium labeling at specific positions on the furan ring was used to determine whether palladium migration steps occurred via syn or anti rearrangements. sci-hub.se

Verify Rearrangement Skeletons: In an oxidative rearrangement of 3-furyl alcohols, a deuterium-labeled substrate was used to support the proposed mechanism proceeding through an unsaturated 1,4-dialdehyde intermediate. acs.org

While a specific isotopic labeling study on this compound itself is not prominently documented in the reviewed literature, the principles from these analogous systems are directly applicable. Such an experiment would likely involve synthesizing the starting material with deuterium at one of the furyl C-H positions or on the methylene (B1212753) bridges to trace their fate in the final cyclopentenone product, thereby confirming the proposed electrocyclization pathway.

Kinetic and Thermodynamic Analysis of Reaction Progress

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, energy barriers, and the stability of intermediates, which are essential for understanding and optimizing reaction conditions.

Kinetic Analysis: Detailed kinetic studies on the aza-Piancatelli rearrangement have revealed that the reaction rate is complex and highly dependent on the catalyst and reactants. acs.org It was found that the reaction can be zero-order with respect to the furylcarbinol substrate, indicating that the catalyst is sequestered in an off-cycle, inactive state through binding with the amine nucleophile. acs.orgresearchgate.netubc.ca The rate of the reaction is therefore controlled by the equilibrium of this catalyst-nucleophile binding, which restricts the amount of free catalyst available to activate the furan substrate. acs.org This explains the observed dependence of the reaction rate on the electronic properties of the aniline (B41778) nucleophile used. acs.org

Thermodynamic and Computational Analysis: Density Functional Theory (DFT) calculations have become indispensable for mapping the energetic landscape of the aza-Piancatelli reaction. acs.orgresearchgate.net These computational studies provide the Gibbs free energy (ΔG) for each step of the reaction, including transition states and intermediates.

For example, DFT calculations on the aza-Piancatelli mechanism have quantified the energy barriers for the key steps: acs.orgnih.gov

Nucleophilic Attack: The initial attack of the amine on the activated furan ring.

Ring-Opening: The C-O bond cleavage to form the crucial pentadienyl cation. This is often a rate-determining step.

Electrocyclization: The 4π-conrotatory ring closure to form the cyclopentenone ring.

The table below presents representative computationally derived activation and reaction energies for the key steps in a model aza-Piancatelli reaction.

Experimental kinetic studies on furan ring-opening have also yielded important thermodynamic parameters. For example, an Eyring analysis of one furan ring-opening reaction provided the following activation parameters:

The negative entropy of activation suggests a highly ordered transition state, which is consistent with the proposed cycloaddition-type mechanisms. nih.gov Together, these kinetic, thermodynamic, and computational approaches provide a deeply detailed and quantitative understanding of the reactivity of this compound.

This compound as a Ligand in Transition Metal Chemistry

The flexible nature of the this compound ligand, arising from the rotational freedom of the furylmethyl groups, enables it to adopt various conformations to accommodate the geometric preferences of different metal centers. This adaptability, coupled with the electronic properties of the furan rings, influences the stability and reactivity of the resulting metal complexes.

The synthesis of metal complexes incorporating this compound or its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific synthetic procedures for complexes of the parent this compound are not extensively documented in the reviewed literature, the synthesis of complexes with structurally related ligands, such as Schiff base derivatives of furfurylamine (B118560), provides insight into common synthetic strategies.

For instance, the synthesis of a dinuclear copper(II) complex with a ligand incorporating a 2-(2-furyl)-1-(2-furylmethyl)-1H-benzimidazole moiety, which is structurally related to this compound, involves the reaction of the ligand with a copper(II) salt. iucr.org Similarly, zinc(II) complexes of Schiff base ligands derived from the condensation of furfurylamine with aldehydes have been prepared, highlighting the versatility of the furylamine scaffold in complex formation. nih.gov In a typical synthesis, the ligand and the metal salt are dissolved in a solvent, and the reaction mixture is stirred, sometimes with heating, to facilitate complexation. The resulting metal complex may then be isolated by filtration or crystallization.

An example of a related synthesis is that of a dichloridobis[(ferrocenylmethylidene)(furan-2-ylmethyl)amine-κN]palladium(II) complex. This was prepared by reacting a suspension of a palladium precursor, [PdCl₂(cod)], with a solution of the ferrocenylimine ligand in a mixture of dichloromethane (B109758) and diethyl ether. The product precipitated as an orange solid and was recrystallized to obtain single crystals suitable for X-ray diffraction. iucr.org

The coordination geometry of metal complexes containing ligands derived from this compound is diverse and dependent on the metal ion, the counter-anions, and the stoichiometry of the reaction. X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in these complexes.

In a related dinuclear copper(II) complex featuring a 2-(2-furyl)-1-(2-furylmethyl)-1H-benzimidazole ligand, the copper(II) ions are five-coordinated and adopt a distorted square pyramidal geometry. iucr.org The two copper centers are bridged by four acetate (B1210297) ligands, forming a "paddle-wheel" type structure. The nitrogen atom of the benzimidazole (B57391) ring, which is analogous to the amine nitrogen in this compound, occupies an apical position in the coordination sphere. iucr.org

In the case of a mononuclear zinc(II) complex with a Schiff base ligand derived from furfurylamine, the zinc(II) ion is coordinated by two bidentate ligands, resulting in a distorted tetrahedral geometry. nih.gov The coordination sphere consists of two nitrogen atoms and two oxygen atoms from the two Schiff base ligands. nih.gov The flexibility of the ligand allows it to accommodate the tetrahedral preference of the Zn(II) ion.

A palladium(II) complex with a ferrocenylimine ligand containing a furan-2-ylmethyl group exhibits a square-planar geometry at the palladium center. The palladium atom is coordinated to two imine nitrogen atoms and two chloride ions in a trans configuration. iucr.org

Table 1: Selected Bond Distances and Angles in a Related Dinuclear Copper(II) Complex Data extracted from a study on a complex with a 2-(2-furyl)-1-(2-furylmethyl)-1H-benzimidazole ligand. iucr.org

ParameterValue
Cu···Cu distance2.7254 (11) Å
O5–Cu1–O6165.11 (15)°
O3–Cu1–O4165.00 (14)°

Table 2: Selected Bond Distances and Angles in a Related Mononuclear Zinc(II) Complex Data extracted from a study on a complex with a Schiff base ligand derived from furfurylamine. nih.gov

ParameterValue
Zn—O1.925 (3) Å
Zn—N1.984 (3) Å
O1—Zn1—O1109.27 (18)°
N1—Zn1—N1120.08 (18)°

In related Schiff-base complexes, the infrared spectra show characteristic bands for the imine (C=N) stretching vibration, which often shifts upon coordination to the metal ion, indicating the involvement of the imine nitrogen in bonding. nih.gov The electronic spectra of these complexes exhibit bands that can be assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions, providing insights into the electronic structure of the metal center. researchgate.net

For instance, the electronic spectrum of a nickel(II) complex with an asymmetric bidentate Schiff-base ligand derived from furfurylamine shows bands that are consistent with a square-planar geometry around the Ni(II) ion. researchgate.net Similarly, the magnetic moment of a related cobalt(II) complex was found to be consistent with a tetrahedral geometry. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing a detailed picture of the molecular orbitals and the distribution of electron density within the complex. These calculations can help to quantify the covalent character of the metal-ligand bonds and to understand the electronic factors that influence the reactivity of the complexes.

Catalytic Applications of this compound-Derived Ligands

The ability of this compound and its derivatives to form stable complexes with transition metals has led to their exploration as ligands in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the furan rings or the amine backbone, allowing for the optimization of catalytic activity and selectivity.

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, are powerful methods for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Ligands play a crucial role in these reactions by stabilizing the copper catalyst, promoting oxidative addition and reductive elimination steps, and influencing the substrate scope.

While direct applications of this compound in this context are not widely reported, related oxalamide ligands derived from furan-containing amines have shown significant promise. For example, N,N'-bis[(2-furyl)methyl]oxalamide has been employed as a ligand in copper-catalyzed C-N cross-coupling reactions between aryl halides and nitrogen heterocycles. These reactions often proceed with low catalyst loadings and can tolerate a range of functional groups.

A simple and general approach to nitrogen-containing heterocycles via a copper-catalyzed domino reaction has been developed, affording 2-aminopyridylbenzoxazole derivatives in good to excellent yields using readily available starting materials. nih.gov An efficient copper-catalyzed C-N bond formation by N-H/C-H cross-dehydrogenative coupling (CDC) between NH-1,2,3-triazoles and N,N-dialkylamides has also been developed, providing N-amidoalkylated 1,2,3-triazoles with moderate to high yields.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. Transition metal catalysts are often required to facilitate this transformation. Ligands derived from this compound have the potential to be effective in this area due to their ability to coordinate to and activate both the amine and the unsaturated substrate.

Although specific examples utilizing this compound in hydroamination are scarce in the literature, the general principles of ligand design for this reaction are well-established. The electronic properties of the furan rings in this compound could influence the Lewis acidity of the metal center, which is a key parameter in many hydroamination catalytic cycles. Furthermore, the steric bulk of the ligand can be used to control the regioselectivity of the addition.

Research into related systems, such as tantalum imido complexes, has shown that both neutral and cationic complexes can effectively catalyze the hydroamination of internal and terminal alkynes. These studies provide a foundation for the future development of catalysts based on this compound and its derivatives for a variety of amination reactions.

Coordination Chemistry and Metal Complexation of N,n Bis 2 Furylmethyl Amine

Catalytic Applications of N,N-Bis(2-furylmethyl)amine and its Derivatives

The coordination capabilities of this compound and its derivatives have led to their exploration as ligands in various catalytic systems. The presence of both furan (B31954) and amine moieties allows for the formation of stable complexes with a range of transition metals, which can then act as catalysts for important organic transformations.

A derivative of this compound, specifically N,N'-Bis[(2-furyl)methyl]oxalamide, has been identified as a highly effective ligand in copper-catalyzed C-N coupling reactions. These reactions are fundamental in the synthesis of a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and materials science. The oxalamide ligand, in conjunction with a copper(I) oxide catalyst, facilitates the coupling of (hetero)aryl halides with various nitrogen heterocycles at low catalyst loadings.

This catalytic system has demonstrated considerable efficiency and versatility. For instance, the coupling of challenging substrates such as (hetero)aryl chlorides with amides has been successfully achieved. thieme-connect.com The use of the N,N'-Bis[(2-furyl)methyl]oxalamide ligand has been shown to significantly improve reaction yields and allow for milder reaction conditions compared to systems without the ligand. researchgate.net Research has indicated that the oxalamide ligand can stabilize the copper catalyst and promote the desired bond formation. chinesechemsoc.orgmdpi.com

The effectiveness of this catalytic system is highlighted by its application in the synthesis of N-arylated compounds, which are significant structural motifs in many biologically active molecules. researchgate.netchinesechemsoc.org The robust nature of the copper/oxalamide catalyst has made it a valuable tool for medicinal chemists and those in the field of process development. chinesechemsoc.org

Table 1: Copper-Catalyzed C-N Coupling Reactions using N,N'-Bis[(2-furyl)methyl]oxalamide Ligand

EntryAryl HalideAmine/N-HeterocycleCatalyst SystemYield (%)Reference
1IodobenzenePyrrole (B145914)Cu₂O / Ligand95 chinesechemsoc.org
2BromobenzeneIndoleCu₂O / Ligand92 chinesechemsoc.org
34-ChloroacetophenonePyrrolidineCu₂O / Ligand85 researchgate.net
42-ChloropyridineMorpholineCu₂O / Ligand88 researchgate.net
51-BromonaphthaleneCarbazoleCu₂O / Ligand94 chinesechemsoc.org

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While the core structure of this compound is achiral, the introduction of chiral centers into its framework could theoretically produce valuable ligands for enantioselective transformations. This is a common strategy in catalyst design, where a successful ligand scaffold is modified to induce stereocontrol.

However, a review of the current scientific literature does not reveal specific examples of chiral derivatives of this compound being employed as ligands in enantioselective catalysis. While the broader class of furan-containing chiral ligands is known and utilized in a variety of asymmetric reactions, such as [3+2] cycloadditions and Friedel-Crafts alkylations, ligands based on the this compound backbone are not prominently featured in these studies. thieme-connect.combenthamdirect.com

The field of enantioselective catalysis is vast, with numerous classes of chiral ligands being developed and successfully applied. These include ligands based on BINOL, Salen, and various phosphines, among others. nih.gov The synthesis of chiral amines and their application as ligands is also a significant area of research. nih.gov The exploration of chiral furan-containing ligands is an active area of investigation, with new designs being reported for various metal-catalyzed asymmetric transformations. chinesechemsoc.org

The absence of published research on chiral this compound ligands in enantioselective catalysis suggests that this specific area may be underexplored or that other chiral ligand scaffolds have been found to be more effective for the desired transformations. Future research may yet uncover applications for chiral derivatives of this amine in asymmetric synthesis.

Medicinal Chemistry and Biological Applications of N,n Bis 2 Furylmethyl Amine Derivatives

Rational Design and Synthesis of Bioactive N,N-Bis(2-furylmethyl)amine Derivatives

The rational design of bioactive this compound derivatives often involves modifying the core structure to enhance interactions with specific biological targets. Key synthetic strategies include multi-step organic reactions where the this compound moiety is introduced via nucleophilic substitution. smolecule.com For instance, the synthesis of 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide involves the initial preparation of a dimethylphenol derivative, followed by its reaction to form an acetamide, and finally, the introduction of the N,N-bis(2-furylmethyl) group. smolecule.com

Another significant synthetic approach is the Petasis reaction, a multicomponent reaction that allows for the efficient construction of functionalized amines. acs.orgnih.govsemanticscholar.org This method has been employed to synthesize a diverse set of polycyclic small molecules by reacting N-allyl-N-(2-furylmethyl) amine with various boronic acids and other reagents. acs.orgnih.govsemanticscholar.org This strategy highlights the versatility of the this compound framework in generating structurally complex and potentially bioactive compounds.

Furthermore, the development of copper-catalyzed coupling reactions has provided efficient methods for forging C-N bonds, which is crucial for synthesizing tertiary amines, including derivatives of this compound. researchgate.net These synthetic advancements have enabled the creation of libraries of this compound derivatives for biological screening.

Antimicrobial Activity Studies

Derivatives of this compound have demonstrated notable antimicrobial properties. The presence of the furan (B31954) rings, which are known to be part of many biologically active compounds, contributes to their ability to inhibit the growth of various microorganisms.

Schiff bases and their metal complexes derived from furfurylamine (B118560) (a related compound) have shown a broad spectrum of biological activities, including antibacterial and antifungal effects. For example, zinc(II) complexes incorporating this compound derivatives have been designed and synthesized, with the expectation that the furfuryl amine moiety would confer bioactive properties. nih.gov

Specific derivatives, such as those incorporating a triazole thione structure, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. tubitak.gov.tr For instance, 3-Methylenebis{2-[(2-furylmethyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been specifically synthesized for such studies. tubitak.gov.tr Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have been synthesized and shown to possess significant antimicrobial activity. mdpi.com The structural features of these compounds, including the this compound core, are believed to be crucial for their interaction with microbial targets.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound/Derivative Target Organism(s) Observed Activity Reference(s)
Zinc(II) complex with Schiff-base ligand derived from furfuryl amine Bacteria Bioactive antibacterial agent nih.gov
3-Methylenebis{2-[(2-furylmethyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Bacteria and Fungi Antimicrobial activity tubitak.gov.tr
Carbamothioyl-furan-2-carboxamide derivatives Bacteria and Fungi Significant inhibition mdpi.com

Anticancer and Antiproliferative Investigations

The this compound scaffold has also been a key component in the development of novel anticancer agents. The ability of this structural motif to be incorporated into larger, more complex molecules has led to the discovery of derivatives with significant antiproliferative effects against various cancer cell lines.

For example, β²,²-amino acid derivatives containing a bis(naphthalen-2-ylmethyl) moiety, which is structurally related to the bis(2-furylmethyl) group, have shown potent anticancer activity. One such compound, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide, exhibited significant potency against 59 different cancer cell lines in the National Cancer Institute (NCI) screening. nih.gov The highest potency was observed against colon cancer, non-small cell lung cancer, melanoma, and several leukemia cell lines. nih.gov

Furthermore, novel bis(2-aminoethyl)amine derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). mdpi.com Some of these compounds demonstrated moderate antiproliferative potency. mdpi.com The design of these molecules often aims to enhance their interaction with biological targets like DNA or specific enzymes involved in cancer progression. nih.gov For instance, new bis-2(5H)-furanone derivatives have been shown to interact with DNA, leading to cell cycle arrest in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line(s) IC50 Values Reference(s)
3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) 59 human cancer cell lines 0.32-3.89 µM nih.gov
Phenethyl derivative of bis(2-aminoethyl)amine (6) CaCo-2, A549, HTB-140 13.95 ± 2.5 to 15.74 ± 1.7 µM mdpi.com
Bis-2(5H)-furanone derivative (4e) C6 glioma cells 12.1 µM nih.gov

Anti-inflammatory Research

Research into the anti-inflammatory potential of this compound derivatives has been an active area of investigation. The furan nucleus is a component of various natural and synthetic compounds that exhibit anti-inflammatory properties.

Studies have shown that certain pyrimidine (B1678525) derivatives synthesized using furfuryl amine exhibit anti-inflammatory activity. researchgate.net For instance, in a carrageenan-induced paw edema model, some of these compounds showed moderate anti-inflammatory effects. The design of these molecules often involves creating hybrid structures that combine the this compound scaffold with other pharmacophores known to modulate inflammatory pathways. nih.gov

Additionally, some 2(5H)-furanones, which can be derived from furan-containing precursors, have been investigated as anti-inflammatory agents. google.com The mechanism of action for these compounds may involve the inhibition of enzymes or receptors that play a key role in the inflammatory cascade.

Enzyme Inhibitory Mechanisms and Receptor Binding Affinity

The this compound framework has been incorporated into molecules designed to inhibit specific enzymes or bind to cellular receptors with high affinity. The structural and electronic features of this moiety can be tailored to fit into the active sites of enzymes or the binding pockets of receptors.

One area of focus has been the inhibition of monoamine oxidases (MAO), enzymes that are crucial in the metabolism of neurotransmitters. A derivative, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a partially reversible and uncompetitive inhibitor of human MAO-B. nih.gov This suggests that the this compound scaffold can be a starting point for developing selective enzyme inhibitors for neurological disorders.

Furthermore, the introduction of bulky N-substituents, such as dibenzofurylmethyl groups, on phenethylamines has been shown to significantly increase their affinity for 5-HT2 serotonin (B10506) receptors. nih.gov Molecular docking studies have indicated that the dibenzofuryl portion can interact with key residues in the receptor's binding site. nih.gov This highlights the potential of using this compound and its analogues to develop potent and selective receptor ligands.

Exploration of this compound Functionality in Drug Delivery Systems

The unique chemical properties of the this compound functionality are also being explored in the context of drug delivery systems. The ability of this moiety to form stable complexes with metal ions and to be incorporated into larger molecular assemblies makes it a candidate for the development of novel delivery platforms.

For example, the formation of metal complexes with this compound-derived ligands can be utilized to create prodrugs or drug carriers. google.com These complexes can be designed to release the active drug molecule under specific physiological conditions, thereby improving its therapeutic index.

Additionally, the potential for these compounds to be used in the synthesis of polymers or other materials could lead to the development of new drug delivery vehicles. smolecule.com The versatility of the this compound scaffold allows for the attachment of various functional groups, which can be used to tune the properties of the resulting drug delivery system, such as its solubility, stability, and targeting capabilities.

Advanced Spectroscopic and Structural Characterization of N,n Bis 2 Furylmethyl Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For N,N-Bis(2-furylmethyl)amine, both ¹H and ¹³C NMR provide key information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, also known as N,N-difurfurylamine, exhibits characteristic signals for the furan (B31954) rings and the methylene (B1212753) bridges. In a study of N-benzyl-N-furfurylamine and N,N-difurfurylamine, the methylene protons of the furfuryl group in N,N-difurfurylamine show a singlet at 3.79 ppm academie-sciences.fr. The furan ring protons typically appear in the aromatic region of the spectrum, with distinct chemical shifts and coupling patterns for the protons at positions 3, 4, and 5.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. The carbon signals for the methylene carbons of the furfuryl groups are of particular interest. In a study of a mercury complex containing the N,N-difurfuryldithiocarbamate ligand, the methylene carbon of the furfuryl group is observed at 51.6 ppm academie-sciences.fr. The furan ring carbons resonate in the downfield region, typically between 100 and 150 ppm. For instance, in a related furfuryl imine, the furan ring carbons show resonances around 150 ppm researchgate.net.

A more detailed analysis of a related analog, N,N-bis(2-furylmethyl)-2-phenoxyacetamide, suggests that the carbonyl resonance in the ¹³C NMR spectrum appears around 165–170 ppm, a region distinct from the furan and other aliphatic carbons . While not directly the target molecule, this data on a derivative provides a reference for the chemical shifts of the N,N-bis(2-furylmethyl)amino moiety.

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity
Methylene (-CH₂-)3.79Singlet
Carbon (¹³C) Chemical Shift (δ, ppm)
Methylene (-CH₂-)51.6

Note: The presented data is based on N,N-difurfurylamine and its dithiocarbamate (B8719985) derivative. Detailed, fully assigned spectra for the parent amine were not available in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and molecular vibrations within a molecule.

While specific IR and Raman spectra for this compound were not found in the reviewed literature, a comprehensive study on a structurally related compound, bis(2-isobutyrylamidophenyl)amine, provides insights into the expected vibrational modes semanticscholar.orgnih.govresearchgate.net. The study combined experimental FT-IR spectroscopy with theoretical calculations (DFT and HF methods) to assign the vibrational bands.

For this compound, the IR spectrum is expected to be characterized by:

N-H Stretching: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations of the furan rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

C=C and C-O Stretching: The furan ring will exhibit characteristic C=C and C-O stretching vibrations in the fingerprint region (approximately 1600-1000 cm⁻¹).

C-N Stretching: The C-N stretching vibrations of the amine are typically found in the 1250-1020 cm⁻¹ region.

In the study of bis(2-isobutyrylamidophenyl)amine, the FT-IR spectra were recorded on a Perkin Elmer Spectrum 100 series FT-IR spectrometer using KBr discs, with a resolution of 1 cm⁻¹ semanticscholar.org. This level of detail allows for a thorough analysis of the molecular vibrations. Similar experimental setups would be ideal for the analysis of this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol nih.gov.

The PubChem database lists a GC-MS data entry for this compound from the NIST Mass Spectrometry Data Center, confirming its molecular identity nih.gov.

The fragmentation pattern of this compound under electron ionization (EI) is expected to be dominated by the cleavage of the C-N bonds and fragmentation of the furan rings. A key fragmentation pathway would involve the loss of a furfuryl radical (C₅H₅O•) to produce a prominent ion. Another likely fragmentation is the McLafferty rearrangement, a common process in molecules containing a carbonyl group or a heteroatom researchgate.net. Although this compound itself lacks a carbonyl group, related fragmentation mechanisms involving hydrogen transfer can be anticipated.

A study on the mass spectrometry of N-(2-furylmethyl) anilines investigated the fragmentation pathways of these related compounds, providing a model for what might be expected for this compound researchgate.net. The study considered direct cleavage of the NH-CH₂ bond as a primary fragmentation route.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₀H₁₁NO₂177.20

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction analysis of single crystals provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the latest literature review, a crystal structure for the parent this compound has not been reported. However, the crystal structures of several metal complexes containing ligands derived from or closely related to this compound have been determined, offering insights into its coordination behavior and conformational preferences.

For instance, the crystal structure of dichloridobis[(ferrocenylmethylidene)(furan-2-ylmethyl)amine-κN]palladium(II) has been reported iucr.org. In this complex, the (ferrocenylmethylidene)(furan-2-ylmethyl)amine ligand coordinates to the palladium center through the imine nitrogen. The furan moiety is not directly involved in coordination.

Another relevant structure is that of bis(N,N-difurfuryldithiocarbamato-S,S′)mercury(II) academie-sciences.fr. In this dimeric complex, the N,N-difurfurylamino group is part of a dithiocarbamate ligand that chelates to the mercury atom. The crystal structure reveals a distorted square pyramidal geometry around each mercury atom.

The synthesis of N,N-bis(2-furylmethyl)-2-phenoxyacetamide and the suggestion to use slow evaporation in solvents like ethanol/water mixtures for crystallization indicates efforts towards obtaining single crystals of derivatives suitable for X-ray analysis semanticscholar.org.

Complex Crystal System Space Group Key Structural Feature
Dichloridobis[(ferrocenylmethylidene)(furan-2-ylmethyl)amine-κN]palladium(II)MonoclinicP 2₁/nSquare-planar geometry at the Pd(II) center.
Bis(N,N-difurfuryldithiocarbamato-S,S′)mercury(II)OrthorhombicPbcaDimeric structure with distorted square pyramidal HgS₅ geometry.

Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution.

The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. For CD spectroscopy to be applicable, chiral derivatives of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center into one or both of the furfuryl groups or by resolving the amine if it were part of a larger, chiral molecular framework.

A review of the current literature did not yield any studies on the synthesis or circular dichroism analysis of chiral derivatives of this compound. The development of such chiral analogs could open up new avenues for its application in areas like asymmetric catalysis or chiroptical materials nist.govacs.org. The synthesis of chiral bipyridyl alcohols and their subsequent analysis by CD spectroscopy demonstrates a potential workflow that could be adapted for chiral furan-based amines researchgate.net.

Computational Chemistry and Theoretical Insights into N,n Bis 2 Furylmethyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties for N,N-Bis(2-furylmethyl)amine, from its geometry to its chemical reactivity.

Molecular Geometry and Structural Parameters: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can determine the optimized molecular structure of this compound in the gas phase. sid.ir These calculations provide precise bond lengths, bond angles, and dihedral angles. The geometry is characterized by a central nitrogen atom bonded to two methylene (B1212753) groups, each of which is attached to a furan (B31954) ring. The flexibility of the molecule arises from the rotation around the C-N and C-C single bonds.

Electronic Properties and Reactivity Descriptors: The electronic nature of the molecule is elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. sid.ir A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the electron-rich furan rings, while the LUMO would be distributed across the furan rings.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions. sid.irnih.gov It can quantify the charge on each atom, revealing the nucleophilic character of the nitrogen and the electrophilic character of the hydrogen atoms.

Calculated DFT Parameter Predicted Value/Description for this compound
HOMO EnergyLocalized on the nitrogen lone pair and furan rings; high energy value indicates susceptibility to oxidation.
LUMO EnergyDistributed over the furan rings; indicates sites for nucleophilic addition.
HOMO-LUMO Gap (ΔE)A moderate gap is expected, suggesting a balance of stability and reactivity.
Dipole MomentA non-zero dipole moment is predicted due to the asymmetrical arrangement of the polar C-N and C-O bonds.
Natural Atomic ChargesNitrogen atom possesses a significant negative charge; furan oxygens also contribute to the molecule's polarity.

Table 1: Predicted DFT-derived properties of this compound. These are illustrative values based on typical DFT calculations for similar amine and furan-containing compounds.

DFT calculations are also instrumental in predicting reactivity. The rate-determining step in reactions involving similar molecules, such as oxalamide synthesis, has been identified using DFT, demonstrating its power in mechanistic elucidation. rsc.org For this compound, DFT could be used to model its protonation, its role as a ligand in metal complexes, or its participation in coupling reactions. rsc.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

The flexibility of this compound, with its two rotatable furylmethyl groups, means it can adopt numerous conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space and understand how the molecule behaves over time, particularly in different solvent environments. longdom.orgnih.gov

Conformational Landscape: MD simulations, using force fields like AMBER, can map the potential energy surface of the molecule. longdom.org By simulating the molecule's movement over nanoseconds, researchers can identify the most stable, low-energy conformations. The key degrees of freedom are the dihedral angles around the N-CH₂ and CH₂-furan bonds. The results would likely show a few preferred conformations where steric hindrance between the two furan rings is minimized and favorable intramolecular interactions may occur.

Solvent Effects: The behavior of this compound can change dramatically in the presence of a solvent. MD simulations in an explicit solvent box (e.g., water, methanol, or DMSO) reveal how solvent molecules arrange around the solute and how this affects its conformation and dynamics. longdom.orgnih.gov In polar protic solvents like water, hydrogen bonding between the solvent and the nitrogen atom and furan oxygens would be a dominant interaction, influencing the conformational equilibrium. In nonpolar solvents, intramolecular forces and van der Waals interactions with the solvent would play a more significant role.

Simulation Parameter Insight Gained for this compound
Root Mean Square Deviation (RMSD)Indicates the stability of the molecule's conformation over the simulation time.
Radius of Gyration (Rg)Provides information about the compactness of the molecule's structure in different solvents.
Radial Distribution Function (RDF)Shows the probability of finding solvent molecules at a certain distance from specific atoms (e.g., nitrogen), quantifying solvent shell structure.
Hydrogen Bond AnalysisCounts the number and lifetime of hydrogen bonds between the amine/furan oxygens and protic solvents. nih.gov

Table 2: Key metrics from Molecular Dynamics simulations and their application to this compound.

Quantum Chemical Studies on Reaction Pathways and Transition State Geometries

Quantum chemical methods, particularly DFT, are essential for mapping out the detailed mechanisms of chemical reactions. nih.gov This involves identifying all intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, these methods could be applied to study various potential reactions:

N-alkylation/arylation: Modeling the reaction with an alkyl or aryl halide would involve locating the SN2 transition state.

Reaction with electrophiles: The furan rings are susceptible to electrophilic substitution. Quantum chemistry can predict the preferred site of attack (C5 position) and the structure of the Wheland intermediate and the associated transition states.

Ligand-Metal Complexation: The formation of metal complexes, where the amine acts as a ligand, can be studied by calculating the binding energies and geometries of the resulting complexes. mdpi.com

A typical study involves proposing a reaction path and then using computational methods to calculate the energy profile. rsc.org This profile plots the energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states. Frequency calculations are performed to confirm that a stationary point is a true minimum (all positive frequencies) or a first-order saddle point/transition state (one imaginary frequency). rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then verify that a given transition state connects the correct reactant and product. rsc.org

Ligand-Protein Docking and Molecular Modeling in Drug Discovery Initiatives

The structural motifs within this compound—a secondary amine and two furan rings—are found in many biologically active compounds, making it an interesting scaffold for drug discovery. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.

Docking Procedure: In a typical docking study, a 3D model of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity for thousands of possible poses. The results are ranked to identify the most likely binding mode.

Potential Interactions and Applications: The amine group can act as a hydrogen bond donor or acceptor, while the furan rings can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. The oxygen atoms in the furan rings can also act as hydrogen bond acceptors. These potential interactions make it a candidate for binding to a variety of enzymes or receptors. For instance, similar amine-containing structures have been investigated as inhibitors for various protein targets. nih.govmdpi.com Docking studies could guide the rational design of derivatives of this compound with enhanced potency and selectivity for a specific biological target.

Interaction Type Potential Residues in a Protein Active Site
Hydrogen BondingAsp, Glu, Ser, Thr, Asn, Gln, His (with N-H or furan O)
π-π StackingPhe, Tyr, Trp, His (with furan rings)
Hydrophobic InteractionsAla, Val, Leu, Ile, Met, Pro
Cation-π InteractionLys, Arg (with furan rings)

Table 3: Potential non-covalent interactions between this compound and protein residues in a binding pocket.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgrsc.orgnih.govnih.gov By partitioning the crystal electron density, it provides a graphical representation of how neighboring molecules interact.

Visualizing Interactions: The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas show contacts around the van der Waals separation.

2D Fingerprint Plots: A 2D fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts in the crystal. nih.govnih.govresearchgate.net It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts can be calculated from this plot. For this compound, the key interactions would be:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the center of the plot. nih.gov

O···H/H···O contacts: Appearing as distinct "wings" or sharp spikes, these represent C-H···O interactions between the furan oxygens and hydrogens on neighboring molecules.

C···H/H···C contacts: These represent C-H···π interactions, where a hydrogen atom interacts with the π-system of a furan ring. nih.gov

Interaction Type Predicted Contribution Appearance on 2D Fingerprint Plot
H···H~40-50%Large, scattered region in the middle.
O···H / H···O~20-30%Sharp, distinct spikes at lower de + di values.
C···H / H···C~15-25%Wing-like features at higher de + di values.
C···C<5%Indicates π-π stacking between furan rings.
N···H / H···N<5%Minor spikes, indicative of weak C-H···N interactions.

Table 4: Predicted contributions of intermolecular contacts for this compound from Hirshfeld surface analysis. Percentages are illustrative and based on analyses of similar heterocyclic compounds. nih.govnih.gov

Emerging Research Areas and Future Perspectives for N,n Bis 2 Furylmethyl Amine

Applications in Materials Science and Polymer Chemistry

The presence of both furan (B31954) rings and a central nitrogen atom makes n,n-Bis(2-furylmethyl)amine and its derivatives valuable building blocks in materials science and polymer chemistry. These functional groups can act as coordination sites for metal ions, leading to the formation of coordination polymers, or participate in various polymerization reactions.

Research has demonstrated the use of structurally related furan-containing amine ligands in the synthesis of coordination polymers. For example, derivatives like Bis[N-(2-furylmethyl)ethane-1,2-diamine] have been used to create copper(II) coordination polymers. researchgate.net In these structures, the nitrogen atoms of the amine and the oxygen atoms of the furan rings can coordinate with metal centers, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netmdpi.com The properties of these polymers, such as their magnetic and optical characteristics, can be tuned by the choice of the metal ion and the specific structure of the ligand. researchgate.net

Schiff bases derived from the condensation of furfurylamine (B118560) (a related primary amine) with aldehydes are also extensively used to create N,O-donor ligands for the synthesis of coordination polymers with various metal ions, including vanadium, manganese, and cadmium. mdpi.comsemanticscholar.org These polymers have potential applications in materials science due to their diverse structural motifs and properties. mdpi.comsemanticscholar.org

Furthermore, the furan moiety itself is a versatile component in polymer chemistry. The Diels-Alder reaction of furan groups with maleimides can be used to create thermally reversible cross-linked polymers. This chemistry allows for the development of self-healing materials and recyclable thermosets. While direct polymerization of this compound in this manner is not prominently documented, its furan rings represent potential sites for such modifications. Recent research has also explored furan-containing biomimetic multiphase structures for creating strong and supertough sustainable adhesives. researchgate.net Additionally, copolymers based on N-furfuryl pyrrole (B145914) and other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized for applications in electrochromic devices, showcasing the utility of the furfuryl group in conductive polymers. mdpi.com

Table 1: Examples of Coordination Polymers with Furan-Containing Amine Ligands

Polymer/Complex Ligand Type Metal Ion Potential Application
Bis[N-(2-furylmethyl)ethane-1,2-diamine]bis(perchlorato)copper(II) Furan-containing diamine Cu(II) Magnetic materials
[VOL12]n Schiff base from furfurylamine VO2+ Catalysis, Materials Science
[Mn2(L29)2(μ-N3)2]n Schiff base from isonicotinhydrazide Mn(II) Magnetic materials
P(FuPy-co-EDOT) N-furfuryl pyrrole - Electrochromic devices

Role in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to enhance the detectability and improve the chromatographic properties of analytes. iu.edu Amines, especially primary and secondary ones, often exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds, leading to peak tailing. nih.gov Derivatization converts these amines into less polar and more volatile compounds, making them more suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). iu.edunih.gov

Common derivatization techniques for amines include acylation, silylation, and alkylation. nih.gov For instance, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and increases volatility. researchgate.netnih.gov

While this compound is a secondary amine and therefore a candidate for such derivatization procedures, there is currently no significant body of research indicating its use as a derivatizing reagent itself. Derivatizing agents are typically highly reactive compounds designed to react quantitatively with a specific functional group. The structure of this compound does not lend itself to this role. Instead, it would be the analyte that is derivatized to improve its detection and quantification in various matrices. The general principles of amine derivatization are well-established and would be applicable to this compound if it were the target analyte. iu.edunih.gov

Sustainable Synthesis and Catalysis with this compound Ligands

A significant area of emerging research for this compound is in the development of ligands for sustainable catalysis. The field of organic synthesis is increasingly focused on replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic metals like copper. nih.govacs.org The efficiency of these copper-based catalysts is often highly dependent on the structure of the ancillary ligands used.

Derivatives of this compound have proven to be highly effective ligands in this context. Specifically, N,N′-Bis[(2-furyl)methyl]oxalamide (BFMO), which contains the core structure of this compound, has been identified as a powerful ligand for copper-catalyzed C-N and C-O cross-coupling reactions. researchgate.netrsc.orgresearchgate.net These reactions are fundamental for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The use of BFMO and related oxalamide ligands allows for the coupling of (hetero)aryl chlorides, which are often less reactive than the corresponding bromides or iodides, with various nitrogen nucleophiles (amines, amides, and heterocycles). researchgate.netresearchgate.net These ligand systems can achieve high yields with low catalyst loadings, often at lower temperatures than previously required, which contributes to the sustainability of the process. researchgate.net The furan rings in the ligand are believed to play a crucial role, potentially through coordination with the copper center, which stabilizes the catalytic species and facilitates the reaction. researchgate.net

Table 2: Copper-Catalyzed Reactions Using N,N′-Bis[(2-furyl)methyl]oxalamide (BFMO) and Related Ligands

Reaction Type Catalyst System Substrates Key Advantage
C-N Coupling Cu2O / BFMO (Hetero)aryl chlorides and N-heterocycles Low catalyst loading, high yields
C-N Coupling CuI / Oxalic Diamide (Hetero)aryl chlorides and ammonia (B1221849) Synthesis of primary arylamines
C-N Coupling Cu2O / BTMO* (Hetero)aryl chlorides and amides Broad substrate scope

*BTMO (N,N′-bis(thiophen-2-ylmethyl)oxalamide) is a structurally related and effective ligand. researchgate.net

Bio-inspired Chemistry and Biomimetic Transformations

Bio-inspired and biomimetic chemistry seeks to mimic natural processes to develop new chemical transformations and materials. The furan ring, a key component of this compound, is a versatile building block in this area.

One notable example is the development of furan-oxidation-based strategies for the cross-linking of nucleic acids, which is inspired by the metabolic activation of furan-containing compounds by cytochrome P450 enzymes. ugent.be In these systems, a furan moiety incorporated into an oligonucleotide can be selectively oxidized to a reactive enal species, which then rapidly cross-links with the complementary DNA or RNA strand. ugent.be This provides a powerful tool for studying nucleic acid structure and function and has potential therapeutic applications.

The Petasis reaction, a multicomponent reaction that forms functionalized amines, has been used with N-allyl-N-(2-furylmethyl)amine to generate a diverse range of polycyclic small molecules with a high degree of stereochemical complexity. semanticscholar.orgnih.gov These complex scaffolds are of interest in medicinal chemistry as they can mimic the structures of natural products and interact with biological macromolecules. nih.gov

Furthermore, the concept of using furan-containing structures has been applied to create biomimetic multiphase adhesives. researchgate.net These materials draw inspiration from the hierarchical structures found in nature to achieve both high strength and toughness. The amine functionality of this compound also offers a site for further modification, allowing it to be incorporated into more complex bio-inspired systems.

Novel Applications in Sensing and Environmental Remediation

The chelating ability of the amine nitrogen and the furan oxygen atoms in this compound and its derivatives makes them suitable candidates for applications in chemical sensing and environmental remediation.

In the field of chemical sensing, Schiff bases derived from furfurylamine have been successfully employed as ionophores in ion-selective electrodes for the detection of metal ions. For example, a sensor incorporating 3-[(2-furylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one demonstrated high selectivity for zinc ions (Zn²⁺) over other common cations. researchgate.net The ability of the furan and amine groups to coordinate with the metal ion is central to the sensor's function. This suggests that this compound could be a platform for developing new colorimetric or fluorometric sensors for various analytes.

For environmental remediation, polymers containing functional groups such as amines, amides, and ethers are known to be effective for the removal of heavy metal ions from water. researchgate.net The structural features of this compound make it an excellent candidate for incorporation into such polymer-based sorbents. The nitrogen and oxygen donor atoms can chelate with toxic metal ions, facilitating their removal from contaminated water sources. While direct studies on this compound for remediation are limited, the principles of coordination chemistry and the known affinity of similar ligands for metal ions strongly support its potential in this area.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Challenges
Reductive Amination65–75≥98Side product formation
Alkylation50–6095–97Over-alkylation control

Advanced Question: How does the electronic structure of this compound influence its coordination behavior with transition metals?

Methodological Answer:
The furyl groups in This compound donate electron density via conjugation, enhancing its ability to stabilize metal centers in varying oxidation states. Studies on similar ligands (e.g., N,N-bis((6-phenyl-2-pyridyl)methyl)amine) reveal:

  • Ligand Field Effects : The furan oxygen atoms participate in weak π-backbonding with metals like Mn(II) or Co(II), altering redox potentials .
  • Coordination Geometry : Flexibility of the bis-furylmethyl backbone allows adaptation to octahedral, tetrahedral, or square-planar geometries, as confirmed by X-ray crystallography .
  • Spectroscopic Analysis :
    • UV-Vis : Monitor d-d transitions (e.g., λ = 450–600 nm for Co(II) complexes).
    • EPR : Detect paramagnetic species (e.g., Mn(II) with g ≈ 2.0).
  • Computational Validation : Density Functional Theory (DFT) simulations predict bond lengths and angles within 2% of experimental data .

Advanced Question: How can researchers resolve discrepancies in catalytic activity observed in this compound-metal complexes?

Methodological Answer:
Contradictions in catalytic performance (e.g., turnover frequency variations in oxidation reactions) arise from differences in:

  • Metal-Ligand Ratio : Use Job’s plot analysis to determine stoichiometry (e.g., 1:1 vs. 2:1 ligand/metal ratios).
  • Solvent Effects : Compare polar aprotic (DMF, MeCN) vs. nonpolar solvents (toluene) to assess dielectric constant impacts.
  • Substrate Scope : Screen structurally diverse substrates (e.g., alkenes vs. alkynes) to identify selectivity trends.
  • Kinetic Profiling : Perform time-resolved UV-Vis or GC-MS to detect intermediates (e.g., peroxo or oxo-metal species) .
  • Control Experiments : Exclude homocatalytic pathways by testing ligand-free metal salts.

Q. Table 2: Catalytic Activity Under Varied Conditions

ConditionTOF (h⁻¹)Selectivity (%)Notes
DMF, 80°C12085Rapid deactivation observed
Toluene, 60°C7592Stable over 10 cycles

Basic Question: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on furan rings (δ = 6.2–7.4 ppm) and methylene bridges (δ = 3.8–4.2 ppm).
  • FT-IR : Confirm N–H stretching (ν ≈ 3300 cm⁻¹) and furan C–O–C vibrations (ν ≈ 1015 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (e.g., m/z = 232 for C₁₂H₁₃NO₂).
  • X-ray Crystallography : Resolve bond angles between nitrogen and furyl groups (e.g., N–C–C ≈ 109.5°) .

Advanced Question: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO/LUMO).
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the ligand.
  • Transition State Modeling : Simulate activation barriers for oxidative addition or ligand substitution steps .
  • Solvent Modeling : Use COSMO-RS to account for solvation effects on reaction kinetics.

Basic Question: What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

  • Storage : Keep under inert atmosphere (Ar) at –20°C to prevent oxidation of furan rings.
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C (ΔH ≈ 150 J/g) .
  • Light Sensitivity : UV-Vis monitoring reveals degradation under prolonged UV exposure (λ = 254 nm).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.